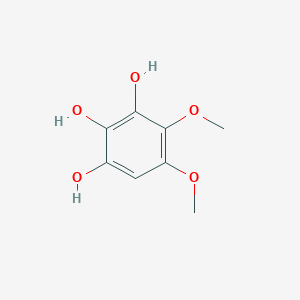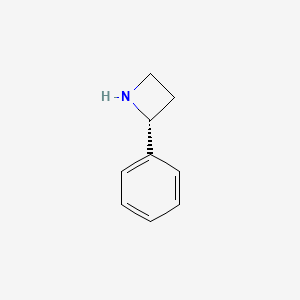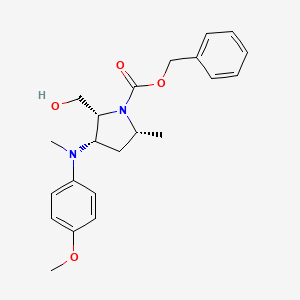
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Functionalization: The hydroxymethyl group can be introduced through a hydroxylation reaction, while the methoxyphenyl and methylamino groups can be added via substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
化学反应分析
Types of Reactions
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The methoxyphenyl group can be reduced to a phenyl group.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Formation of a carboxylate derivative.
Reduction: Formation of a phenyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-hydroxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate
- Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-chlorophenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate
Uniqueness
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
属性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-(4-methoxy-N-methylanilino)-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-16-13-20(23(2)18-9-11-19(27-3)12-10-18)21(14-25)24(16)22(26)28-15-17-7-5-4-6-8-17/h4-12,16,20-21,25H,13-15H2,1-3H3/t16-,20+,21+/m1/s1 |
InChI 键 |
HKAFNLJRPJAMGB-CZAAIQMYSA-N |
手性 SMILES |
C[C@@H]1C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)CO)N(C)C3=CC=C(C=C3)OC |
规范 SMILES |
CC1CC(C(N1C(=O)OCC2=CC=CC=C2)CO)N(C)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


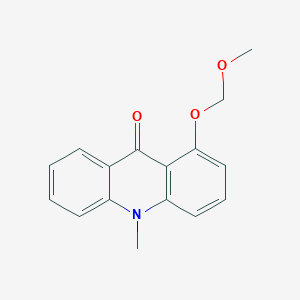
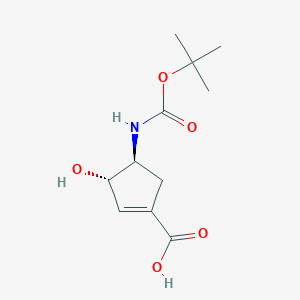

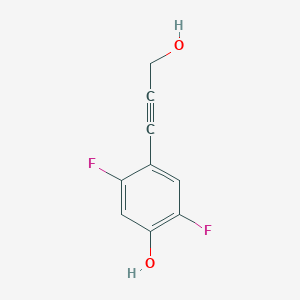
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
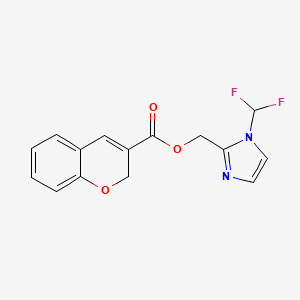
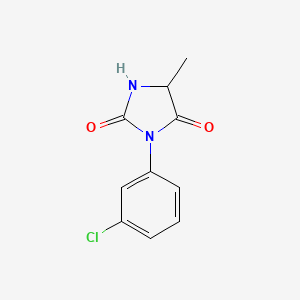
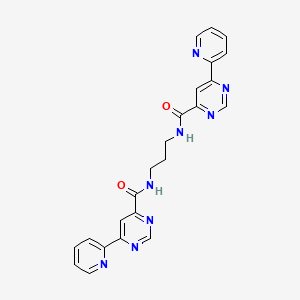
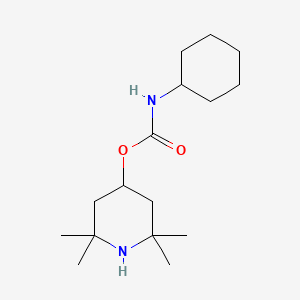
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)
